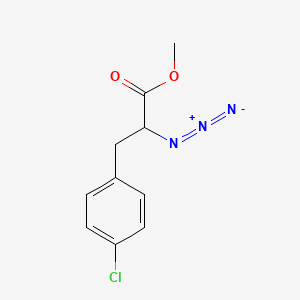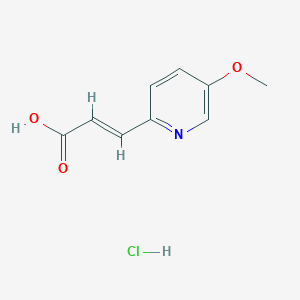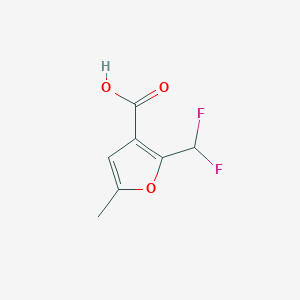
2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid
Overview
Description
The difluoromethyl group (CF2H) is of interest in organic chemistry due to its potential as a lipophilic hydrogen bond donor . It’s often used as a bioisostere of hydroxyl, thiol, or amine groups .
Synthesis Analysis
While specific synthesis methods for “2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid” are not available, difluoromethylation is a common strategy in organofluorine chemistry . Difluorocarbene, for instance, has been used to access 2-fluoroindoles from ortho-vinylanilines .Scientific Research Applications
Cytotoxicity Studies
A derivative of furan-2-carboxylic acid, isolated from Cassia alata, showed cytotoxicity against various cell lines, indicating its potential use in cancer research and drug development. This compound displayed significant inhibitory effects against NB4, A549, SHSY5Y, PC3, and MCF7 cell lines, suggesting its effectiveness in targeting different types of cancer cells (Zhou et al., 2016).
Antiviral and Antimicrobial Properties
Furan-2-carboxylic acids derived from Nicotiana tabacum roots, closely related to 2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid, demonstrated high anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against certain human tumor cell lines. This suggests potential applications in developing antiviral agents and cancer treatments (Wu et al., 2018).
Chemical Synthesis and Polymer Industry
A study on the production of acid chloride derivatives from 5-(chloromethyl)furan-2-carboxylic acid highlights its utility in synthesizing biofuels and polymers. This research points to its role in developing environmentally friendly materials and fuels (Dutta, Wu, & Mascal, 2015).
Catalysis in Organic Synthesis
The base-promoted annulative difluoromethylenation of enaminones with BrCF2CO2Et, leading to 2,2-difluorinated 2,3-dihydrofurans, indicates the role of similar compounds in organic synthesis. This process could be crucial for producing various organic compounds in a more efficient and environmentally friendly manner (Ying et al., 2022).
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2,6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUACQZWVHBODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216799 | |
| Record name | 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid | |
CAS RN |
189330-30-1 | |
| Record name | 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189330-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



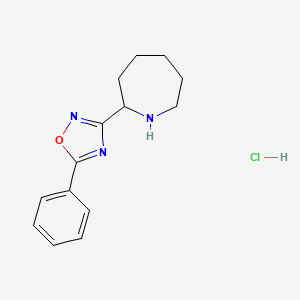
![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)
![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)
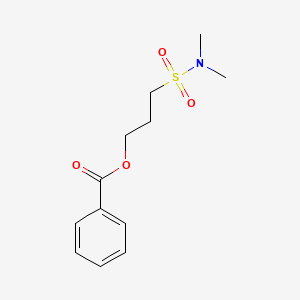
![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)
![Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B1471161.png)
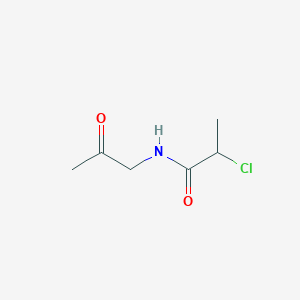
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471167.png)
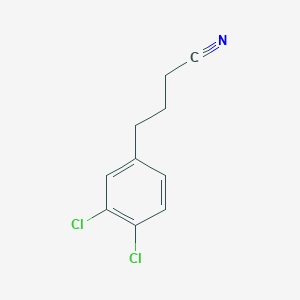
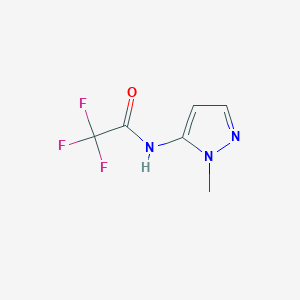
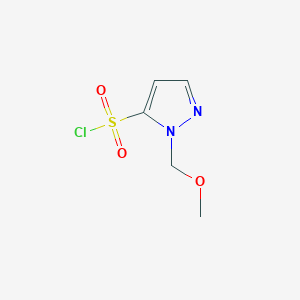
![Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1471172.png)
